2-Oxo-1,2-dihydroacenaphthylene-1-carbaldehyde
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Overview
Description
2-Oxo-1,2-dihydroacenaphthylene-1-carbaldehyde is a chemical compound known for its unique structure and properties It belongs to the class of acenaphthylene derivatives, which are characterized by a fused ring system containing both aromatic and non-aromatic components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2-dihydroacenaphthylene-1-carbaldehyde typically involves the condensation of acenaphthenequinone with formylating agents under controlled conditions. One common method includes the use of Vilsmeier-Haack formylation, where acenaphthenequinone reacts with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired aldehyde .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,2-dihydroacenaphthylene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-Oxo-1,2-dihydroacenaphthylene-1-carboxylic acid.
Reduction: Formation of 2-Oxo-1,2-dihydroacenaphthylene-1-methanol.
Substitution: Formation of various substituted acenaphthylene derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-dihydroacenaphthylene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities, such as enzyme inhibition and DNA intercalation .
Comparison with Similar Compounds
2-Oxo-1,2-dihydroquinoline-3-carbaldehyde: Shares a similar fused ring structure but differs in the position and nature of functional groups.
Acenaphthenequinone: A precursor in the synthesis of 2-Oxo-1,2-dihydroacenaphthylene-1-carbaldehyde, with a similar core structure.
Uniqueness: this compound stands out due to its specific reactivity and the ability to form a wide range of derivatives with diverse applications. Its unique structural features enable it to participate in various chemical reactions, making it a versatile compound in synthetic and medicinal chemistry .
Properties
CAS No. |
2537-70-4 |
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Molecular Formula |
C13H8O2 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-oxo-1H-acenaphthylene-1-carbaldehyde |
InChI |
InChI=1S/C13H8O2/c14-7-11-9-5-1-3-8-4-2-6-10(12(8)9)13(11)15/h1-7,11H |
InChI Key |
WNEYSFNCBDYVJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(C(=O)C3=CC=C2)C=O |
Origin of Product |
United States |
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